molecular formula C9H13ClFN3 B2616375 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride CAS No. 2155852-73-4

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride

Cat. No.: B2616375
CAS No.: 2155852-73-4
M. Wt: 217.67
InChI Key: QDBUTHGQZWCPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClFN3 and a molecular weight of 217.67 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a piperazine moiety, forming a hydrochloride salt. It is commonly used in research and development, particularly in the fields of medicinal chemistry and pharmacology.

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “1-(3-Fluoropyridin-4-yl)piperazine hydrochloride” is not mentioned in the available literature, piperazine compounds are known to be GABA receptor agonists .

Preparation Methods

The synthesis of 1-(3-Fluoropyridin-4-yl)piperazine hydrochloride typically involves the reaction of piperazine with 3-fluoropyridine under specific conditions. One common method includes the use of Buchwald–Hartwig amination, where piperazine is reacted with 3-fluoropyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3-Fluoropyridin-4-yl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific fluoropyridine moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBUTHGQZWCPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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